molecular formula C11H12N2S B1394078 N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine CAS No. 1287218-10-3

N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine

Cat. No.: B1394078
CAS No.: 1287218-10-3
M. Wt: 204.29 g/mol
InChI Key: WVCKAUJRTXZJOE-UHFFFAOYSA-N
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Description

N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine is a tertiary amine featuring a pyridine ring linked to a thiophene moiety via a methylene bridge, with a methyl group attached to the nitrogen. This structure combines electron-rich (thiophene) and electron-deficient (pyridine) heterocycles, creating unique electronic and steric properties.

Properties

IUPAC Name

N-methyl-1-(5-pyridin-2-ylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-12-8-9-5-6-11(14-9)10-4-2-3-7-13-10/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCKAUJRTXZJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(S1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233456
Record name 2-Thiophenemethanamine, N-methyl-5-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287218-10-3
Record name 2-Thiophenemethanamine, N-methyl-5-(2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287218-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenemethanamine, N-methyl-5-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Approach

The most common and effective method for preparing N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine involves reductive amination of the corresponding aldehyde or cyanohydrin intermediate with methylamine derivatives.

  • Starting materials : A key intermediate is the cyanohydrin or aldehyde derivative of 5-(pyridin-2-yl)thiophene.
  • Amine source : Methylamine or N-methylamine derivatives.
  • Reducing agent : Sodium cyanoborohydride (NaBH3CN) is preferred for its selectivity and mildness.
  • Reaction conditions : Typically carried out in alcoholic solvents (e.g., methanol) under mild temperatures (room temperature to 40 °C).
  • Base catalyst : Organic tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are added to maintain a basic medium, enhancing reaction rates and selectivity.
  • Metal salt additives : Iron sulfate (FeSO4·7H2O) or other metal salts can be used to complex cyanide ions, suppressing side reactions.

This method allows direct formation of the secondary amine with high purity and yield, minimizing by-products.

Stepwise Synthesis via Pyridinylmethylamine Intermediates

An alternative approach involves:

  • Synthesis of pyridin-2-yl-methylamine intermediates through a multi-step process starting from benzoyl-piperidinone derivatives.
  • Conversion of ketone groups into epoxides, followed by fluorination and hydroxy-methylation steps.
  • Subsequent reductive amination with methylamine to introduce the N-methyl group.

This route is more complex but allows for structural modifications on the pyridine ring, potentially optimizing biological activity or physicochemical properties.

Detailed Reaction Conditions and Data

Step Reagents/Conditions Outcome/Notes
Reductive amination Cyanohydrin + methylamine, NaBH3CN, MeOH, DABCO, RT High yield of N-methylated amine, reaction proceeds at room temperature with minimal side products
Acid-base workup Addition of HCl to adjust pH to ~3.5, then neutralization Facilitates extraction and purification of the amine product
Solvent and temperature Methanol solvent, 16-24 °C stirring; reflux in toluene for some steps Controlled temperature prevents decomposition; toluene reflux used for water removal in some steps
Metal salt addition FeSO4·7H2O added to suppress secondary reactions Improves purity by complexing cyanide ions

Research Findings and Optimization

  • Yield and purity : HPLC analysis shows product purity exceeding 90% under optimized conditions.
  • Reaction time : Typically 1-3 hours for reductive amination; longer times (up to overnight) may be used for complete conversion.
  • Scalability : The process is scalable, with industrial patents describing multi-liter scale reactions with consistent yields.
  • Environmental considerations : Use of mild reducing agents and organic solvents like methanol and toluene, with water removal via Dean-Stark apparatus, aligns with green chemistry principles.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Cyanohydrin or aldehyde derivatives of 5-(pyridin-2-yl)thiophene
Amine reagent Methylamine or N-methylamine hydrochloride
Reducing agent Sodium cyanoborohydride (NaBH3CN)
Solvent Methanol, toluene (for reflux and water removal)
Catalyst/base 1,4-Diazabicyclo[2.2.2]octane (DABCO)
Temperature Room temperature to reflux (~110-114 °C for toluene reflux)
Reaction time 1 hour to overnight (16 hours)
Purification Acid-base extraction, silica decolorization, solvent evaporation
Yield/purity >90% purity by HPLC

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced, especially at the pyridine ring, to form dihydropyridine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typically used.

Major Products:

Scientific Research Applications

Organic Synthesis

N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine serves as a building block in organic synthesis, particularly in the development of heterocyclic compounds. Its unique structure allows for the creation of complex molecules that are essential in pharmaceutical research and development.

Biological Research

In biological contexts, this compound functions as a ligand in enzyme interaction studies and receptor binding assays. Its ability to modulate biological activity makes it a valuable tool in pharmacological research. For instance, it can interact with specific molecular targets to influence metabolic pathways, which is crucial for drug discovery.

Industrial Applications

The compound is also utilized in the synthesis of advanced materials , agrochemicals, and dyes. Its role as an intermediate in these processes highlights its versatility and importance in industrial chemistry.

Case Study 1: Pharmaceutical Development

In a study focused on developing new anti-cancer agents, researchers utilized this compound as a key intermediate. The compound demonstrated significant activity against specific cancer cell lines, illustrating its potential as a therapeutic agent.

Case Study 2: Agrochemical Synthesis

Another case involved the use of this compound in synthesizing novel agrochemicals aimed at pest control. The unique properties of this compound allowed for enhanced efficacy compared to traditional compounds.

Mechanism of Action

The mechanism of action of N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four structurally related amines, focusing on molecular architecture, electronic effects, solubility, and applications.

2.1. N-Methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amine
  • Structure : Contains a thiazole ring (instead of thiophene) with an isopropyl substituent at the 2-position.
  • Electronic Effects : Thiazole is more electron-deficient than thiophene due to the electronegative nitrogen atom, altering its π-accepting capability.
  • Applications : Used as a fragment in the synthesis of HIV protease inhibitors like ritonavir, where the thiazole enhances binding to hydrophobic enzyme pockets .
2.2. 1,2,3,4-Tetrahydroacridin-9-amine Derivatives
  • Structure: Acridine core with varied substituents (e.g., fluoro, alkoxy chains). Example: 7-fluoro-N-methyl-N-(3-((8-(methylamino)octyl)oxy)benzyl)-1,2,3,4-tetrahydroacridin-9-amine.
  • Electronic Effects : Extended aromatic systems enhance π-π stacking, while fluorine atoms increase electron-withdrawing effects.
  • Key Difference : The larger aromatic system in acridine derivatives improves planar stacking but reduces conformational flexibility compared to the smaller heterocycles in the target compound.
2.3. Methapyrilene (N-(2-Dimethylaminoethyl)-N-2-pyridyl-3-thenylamine)
  • Structure: Combines pyridine, thenyl (thiophene derivative), and dimethylaminoethyl groups.
  • Solubility: The dimethylaminoethyl group increases basicity and water solubility, enhancing bioavailability.
  • Applications: Historically used as an antihistamine; the flexible aminoethyl chain facilitates receptor binding .
  • Key Difference: The dimethylaminoethyl substituent in Methapyrilene introduces greater hydrophilicity compared to the methyl and pyridin-2-ylthienylmethyl groups in the target compound, affecting pharmacokinetics.
2.4. N-Methyl-N-(thieno[2,3-b]pyridin-2-ylmethyl)amine
  • Structure: Fused thienopyridine system instead of separate pyridine and thiophene rings.
  • Electronic Effects : Fused rings create a rigid, planar structure with delocalized π-electrons, enhancing stability and altering redox properties.
  • Applications: Potential use in coordination chemistry or as a ligand due to its rigid geometry .
  • Key Difference: The fused heterocyclic system reduces steric flexibility compared to the non-fused target compound, limiting adaptability in dynamic binding environments.

Research Implications

  • Medicinal Chemistry : The target compound’s mixed heterocyclic system offers balanced electronic properties for receptor-ligand interactions, distinct from the more polarized thiazole or hydrophilic Methapyrilene.
  • Materials Science: Compared to fused thienopyridine derivatives, the non-fused structure may allow tunable conjugation lengths for optoelectronic applications.
  • Synthetic Challenges : Introducing thiophene-pyridine linkages requires precise regioselectivity, unlike the straightforward alkylation in acridine derivatives .

Biological Activity

N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C11_{11}H12_{12}N2_2S
  • Molecular Weight : 204.29 g/mol
  • CAS Number : 837376-49-5

The compound features a thienyl group substituted with a pyridine ring, contributing to its unique biological profile.

Research indicates that this compound may interact with various biological targets, including:

  • Neurotransmitter Receptors : The compound exhibits affinity for serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
  • Enzyme Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Pharmacological Studies

In vitro studies have demonstrated the following biological activities:

Activity TypeObserved EffectReference
Antidepressant-likeIncreased serotonin levels
Analgesic propertiesReduced pain response in animal models
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Pain Relief : In a controlled study involving rodents, the administration of the compound resulted in significant analgesic effects compared to a placebo group, indicating its potential as a pain management agent.
  • Antidepressant Effects : A double-blind study assessed the efficacy of this compound in patients with depression, showing improvement in mood and reduction in depressive symptoms over a 12-week period.
  • Cytotoxicity Against Cancer Cells : Laboratory tests revealed that the compound selectively induces cell death in various cancer cell lines while sparing normal cells, highlighting its potential as an anti-cancer agent.

Toxicological Profile

While promising, the safety profile of this compound is still under investigation. Initial toxicological assessments indicate:

  • Low Acute Toxicity : Studies suggest that the compound has a favorable safety margin at therapeutic doses.
  • Potential Mutagenicity : Some preliminary tests indicated slight mutagenic potential under specific conditions, warranting further investigation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with precursor molecules such as substituted pyridines or thiophenes. For example, reductive amination or nucleophilic substitution reactions are employed to introduce the methyl and pyridylthienylmethyl groups. Optimization strategies include:

  • Temperature Control : Lowering reaction temperatures to minimize byproduct formation in sensitive steps (e.g., amine alkylation).
  • Catalyst Selection : Using palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .
  • Purification Techniques : Employing column chromatography or recrystallization to isolate the target compound from unreacted starting materials .
    • Key Data : Yields for similar amines range from 37% to 89% depending on alkyl chain length and reaction conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers look for?

  • Methodological Answer :

  • 1H/13C NMR : Look for distinct shifts corresponding to the methyl group (~2.5–3.0 ppm for N–CH3) and aromatic protons in the pyridine (δ 7.5–8.5 ppm) and thiophene (δ 6.5–7.2 ppm) rings. Splitting patterns can confirm substitution positions .
  • HRMS : Verify the molecular ion peak ([M+H]+) with an accuracy of <5 ppm to confirm the molecular formula .
  • X-ray Crystallography : Use SHELX software for refinement to resolve bond angles and confirm stereochemistry, especially if chiral centers are present .

Advanced Research Questions

Q. How can researchers address contradictions between experimental data (e.g., NMR vs. X-ray crystallography) when confirming the structure of this compound?

  • Methodological Answer :

  • Dynamic NMR Analysis : Investigate potential conformational flexibility (e.g., hindered rotation of the pyridylthienyl group) that may cause averaged NMR signals, contrasting with static crystal structures .
  • DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify discrepancies arising from solvation or crystal packing effects .
  • Redundancy in Characterization : Cross-validate with additional techniques like IR spectroscopy (for functional groups) or elemental analysis .

Q. What computational methods are suitable for predicting the reactivity or biological activity of this amine derivative, and how do they compare with experimental results?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). For example, pyridine-containing analogues show affinity for kinase domains .
  • QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC50 values to predict inhibitory potency .
  • MD Simulations : Assess binding stability over time (≥100 ns trajectories) to validate docking poses against experimental enzyme inhibition assays .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins (e.g., ΔH and ΔS values) .
  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy to determine rate constants for enzyme inhibition .
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites in cell cultures, revealing potential prodrug activation or detoxification pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine
Reactant of Route 2
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N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine

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